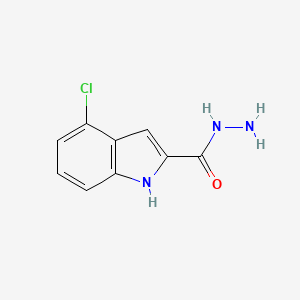

4-chloro-1H-indole-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-1H-indole-2-carbohydrazide is a chemical compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of pharmacological properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The addition of a chloro group and a carbohydrazide moiety to the indole nucleus enhances its chemical reactivity and potential biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-indole-2-carbohydrazide typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-1H-indole, which can be prepared through various methods, including the Fischer indole synthesis.

Formation of Carbohydrazide: The 4-chloro-1H-indole is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms of the carbohydrazide moiety.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-1H-indole-2-carbohydrazide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-chloro-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide.

4-Chloro-1H-indole-2-carboxamide: Contains a carboxamide group instead of a carbohydrazide.

4-Chloro-1H-indole-2-carboxaldehyde: Features a carboxaldehyde group in place of the carbohydrazide

Uniqueness: 4-Chloro-1H-indole-2-carbohydrazide is unique due to the presence of the carbohydrazide moiety, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Biologische Aktivität

4-Chloro-1H-indole-2-carbohydrazide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research data.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a chloro group at the 4-position of the indole ring and a carbohydrazide functional group. The structural formula can be represented as follows:

This compound exhibits unique interactions with biological targets due to its structural features, which facilitate binding to various receptors and enzymes.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW620 (Colon) | 0.56 - 0.83 | Induces apoptosis via caspase activation |

| PC-3 (Prostate) | 0.011 - 0.001 | Interferes with cellular signaling pathways |

| NCI-H23 (Lung) | 0.56 - 0.83 | Induces apoptosis through caspase pathways |

| MCF-7 (Breast) | <0.4 | Inhibits tubulin polymerization |

The compound has demonstrated strong cytotoxicity across various human cancer cell lines, with IC50 values indicating potent activity. For instance, compounds derived from this class exhibited IC50 values as low as 0.001 µM against prostate cancer cells, suggesting remarkable efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Caspase Activation : Certain derivatives activate caspases, which are crucial for the apoptotic process. Studies showed significant increases in caspase activity relative to control compounds .

- Tubulin Polymerization Inhibition : The compound's ability to inhibit tubulin polymerization was noted, akin to the action of combretastatin A-4, a known microtubule-targeting agent . This inhibition is critical in disrupting mitotic processes in cancer cells.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for antioxidant activity . Various assays such as DPPH, FRAP, and ORAC have been employed to assess its capacity to scavenge free radicals:

| Assay | Result (µmolTE/g) |

|---|---|

| DPPH | High scavenging ability |

| FRAP | Moderate reducing power |

| ORAC | Significant antioxidant capacity |

The antioxidant properties are attributed to the presence of hydroxyl groups on the indole ring, which enhance radical scavenging activity .

Case Studies and Research Findings

Several case studies have illustrated the therapeutic potential of this compound:

- Caspase Activation Study : Research demonstrated that specific derivatives significantly activated caspases in cancer cells, leading to apoptosis. The most effective compounds were those with halogen substitutions at strategic positions on the indole ring .

- In Vivo Tumor Growth Inhibition : Animal studies indicated that treatment with this compound resulted in reduced tumor growth in models bearing human cancer cell xenografts, reinforcing its potential as an anticancer agent .

- Molecular Docking Studies : Computational analyses revealed that this compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism for its observed biological activities .

Eigenschaften

IUPAC Name |

4-chloro-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-6-2-1-3-7-5(6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDHOJFMLAWOJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)NN)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.